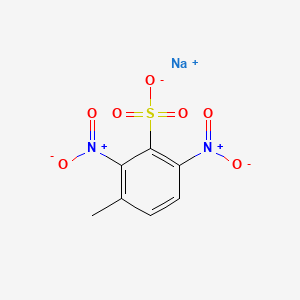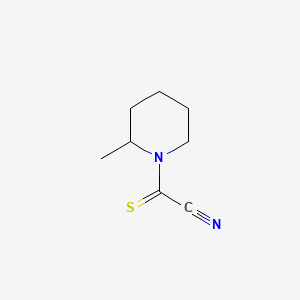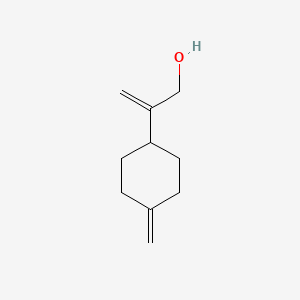
p-Mentha-1(7),8(10)-dien-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Mentha-1(7),8(10)-dien-9-ol is a naturally occurring monoterpenoid alcohol. It is a derivative of p-menthane and is known for its presence in essential oils of various aromatic plants. This compound is characterized by its distinct molecular structure, which includes a cyclohexane ring with multiple double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Mentha-1(7),8(10)-dien-9-ol can be achieved through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene found in citrus oils. The reaction typically employs oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like wild celery, followed by purification processes such as distillation and chromatography. The optimization of extraction methods, including hydrodistillation and solvent extraction, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
p-Mentha-1(7),8(10)-dien-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include p-Mentha-1(7),8(10)-dien-9-one (oxidation product) and p-Mentha-1(7),8(10)-dien-9-amine (substitution product).
Scientific Research Applications
p-Mentha-1(7),8(10)-dien-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of p-Mentha-1(7),8(10)-dien-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- p-Mentha-1(7),8-dien-2-ol
- p-Mentha-2,8-dien-1-ol
- Limonene
Uniqueness
p-Mentha-1(7),8(10)-dien-9-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a hydroxyl group at the 9th position, which significantly influences its reactivity and applications .
Properties
CAS No. |
29548-13-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylidenecyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2 |
InChI Key |
SDDQNZKSVASSFO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


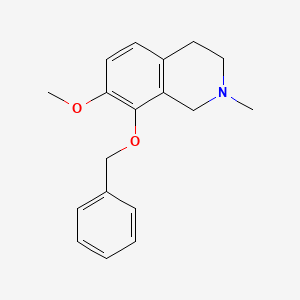
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
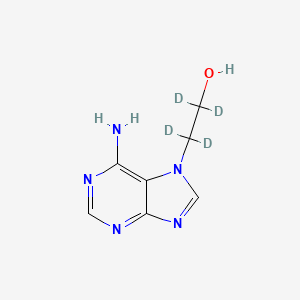

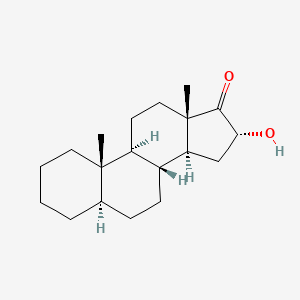
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)


![(1R,4S)-7-(dichloromethyl)-7-methyl-1-(oxaziren-3-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13827440.png)
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
